molecular formula C18H33N B091845 Oleonitrile CAS No. 112-91-4

Oleonitrile

Cat. No.: B091845
CAS No.: 112-91-4
M. Wt: 263.5 g/mol
InChI Key: UIAMCVSNZQYIQS-KTKRTIGZSA-N
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Description

It is a colorless to pale yellow oil with a molecular formula of C18H33N and a molecular weight of 263.46 g/mol . This compound is characterized by its long carbon chain and a nitrile functional group, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Oleonitrile is typically synthesized through the reaction of oleic acid with ammonia in the presence of a cobalt catalyst . This process can be carried out under relatively mild conditions, avoiding the high temperatures required in older methods. The reaction can be represented as follows:

C18H34O2 (oleic acid) + NH3 → C18H33N (this compound) + H2O\text{C18H34O2 (oleic acid) + NH3 → C18H33N (this compound) + H2O} C18H34O2 (oleic acid) + NH3 → C18H33N (this compound) + H2O

Industrial Production Methods: In industrial settings, the production of this compound involves the catalytic reaction of oleic acid with ammonia in the liquid phase. This method is preferred due to its efficiency and the lower temperatures required, which reduce the risk of by-product formation and equipment costs .

Mechanism of Action

The mechanism of action of oleonitrile involves its interaction with specific molecular targets and pathways. For instance, in hydroformylation reactions, this compound undergoes tandem isomerization and hydroformylation to form linear aldehydes. The rhodium-bisphosphite catalyst facilitates the isomerization of the internal carbon-carbon double bond, followed by the addition of a formyl group .

Comparison with Similar Compounds

Uniqueness of Oleonitrile: this compound’s long carbon chain and internal carbon-carbon double bond make it unique among fatty nitriles. Its ability to undergo tandem isomerization and hydroformylation reactions with high regioselectivity and chemoselectivity sets it apart from other nitriles .

Properties

IUPAC Name

(Z)-octadec-9-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H33N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-17H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAMCVSNZQYIQS-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3026934
Record name (Z)-9-Octadecenenitrile
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Molecular Weight

263.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Octadecenenitrile, (9Z)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Solubility

INSOLUBLE IN WATER; SOLUBLE IN ALCOHOL
Record name (Z)-9-OCTADECENENITRILE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5580
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.848 @ 17 °C/17 °C
Record name (Z)-9-OCTADECENENITRILE
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CAS No.

112-91-4
Record name Oleonitrile
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Record name (Z)-9-Octadecenenitrile
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Record name 9-Octadecenenitrile, (9Z)-
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Record name (Z)-9-Octadecenenitrile
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Record name Oleonitrile
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Record name OLEONITRILE
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Record name (Z)-9-OCTADECENENITRILE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-1 °C
Record name (Z)-9-OCTADECENENITRILE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5580
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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